molecular formula C12H22O2 B12673421 (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate CAS No. 51446-60-7

(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate

Cat. No.: B12673421
CAS No.: 51446-60-7
M. Wt: 198.30 g/mol
InChI Key: JAKFDYGDDRCJLY-WCQGTBRESA-N
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Description

(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclohexyl acetate structure, which includes an isopropyl group and a methyl group attached to the cyclohexane ring. The stereochemistry of the compound is specified by the (1S-(1alpha,2beta,5beta)) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or different esters.

Scientific Research Applications

(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes or physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate: A stereoisomer with a different spatial arrangement of substituents.

    Cyclohexyl acetate: Lacks the isopropyl and methyl groups, making it less complex.

    Isopropyl acetate: Contains an isopropyl group but lacks the cyclohexane ring structure.

Uniqueness

(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexane ring. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

51446-60-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(1S,2S,5R)-2-methyl-5-propan-2-ylcyclohexyl] acetate

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1

InChI Key

JAKFDYGDDRCJLY-WCQGTBRESA-N

Isomeric SMILES

C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(C)C

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(C)C

Origin of Product

United States

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